tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate
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Overview
Description
tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate is a chemical compound with the molecular formula C16H23BrN2O4. It is used primarily in organic synthesis and research. The compound features a pyridine ring substituted with bromine and methyl groups, and it is protected by tert-butyl and tert-butoxycarbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate typically involves the reaction of 5-bromo-6-methylpyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The tert-butyl and tert-butoxycarbonyl groups can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Deprotection Reactions: Acidic conditions using trifluoroacetic acid or basic conditions using sodium hydroxide are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Deprotection Reactions: The major product is 5-bromo-6-methylpyridin-3-amine.
Scientific Research Applications
tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate depends on its application. In medicinal chemistry, it may act as a prodrug, where the protecting groups are removed in vivo to release the active compound. The molecular targets and pathways involved vary depending on the specific application and the structure of the final active compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl 5-bromopyridin-3-ylcarbamate
Uniqueness
tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of both tert-butyl and tert-butoxycarbonyl protecting groups. This combination of features makes it particularly useful in the synthesis of complex molecules where selective deprotection and substitution are required .
Properties
IUPAC Name |
tert-butyl N-(5-bromo-6-methylpyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-10-12(17)8-11(9-18-10)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWNVACFYZVGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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